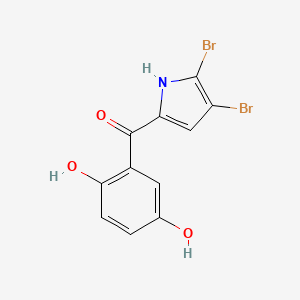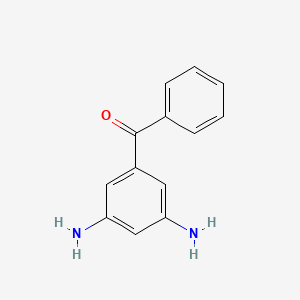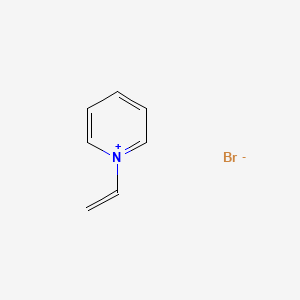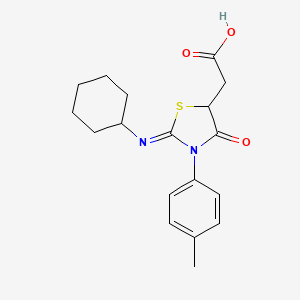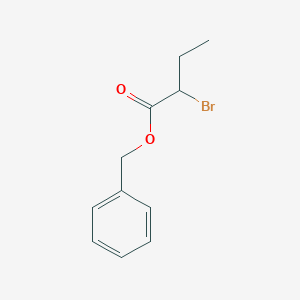
Benzyl 2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-bromobutanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derived from the reaction of benzyl alcohol and 2-bromobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-bromobutanoate can be synthesized through the esterification of benzyl alcohol with 2-bromobutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-bromobutanoic acid.
Reduction: Reduction of the ester group can yield benzyl 2-bromobutanol.
Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2-hydroxybutanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed:
Oxidation: Benzyl 2-bromobutanoic acid.
Reduction: Benzyl 2-bromobutanol.
Substitution: Benzyl 2-hydroxybutanoate.
Scientific Research Applications
Benzyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of benzyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to produce the corresponding alcohol and acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the bromine atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
2-Bromobutanoate: Shares the brominated butanoate structure but lacks the benzyl group.
Benzyl acetate: Similar ester structure but with an acetate group instead of a bromobutanoate.
Benzyl butanoate: Similar ester structure but without the bromine atom.
Uniqueness: Benzyl 2-bromobutanoate is unique due to the presence of both the benzyl and bromobutanoate groups. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The bromine atom allows for further functionalization through substitution reactions, while the ester group provides a site for hydrolysis and other transformations.
Properties
CAS No. |
42115-51-5 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
benzyl 2-bromobutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
IAWWKWVHVUNYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)

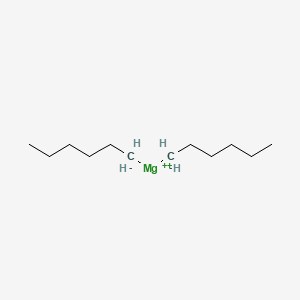
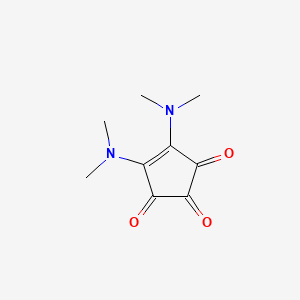
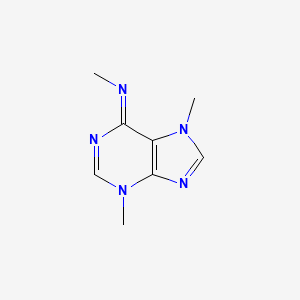
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
